4-Oxazolinemethanol, 2-heptadecenyl-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol: is a chemical compound with the molecular formula C22H41NO2 It is characterized by the presence of an oxazole ring, a long heptadecenyl chain, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.
Attachment of the Heptadecenyl Chain: The heptadecenyl chain can be introduced via a coupling reaction, such as a Wittig reaction or a Heck reaction, using a suitable alkene precursor.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of (2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the double bond in the heptadecenyl chain, resulting in saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as alkoxides, amines, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols, alkanes.
Substitution: Ethers, amines, halides.
Scientific Research Applications
(2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of (2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
(2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)propane: Similar structure but with a propane group instead of a methanol group.
Uniqueness
- The presence of the hydroxymethyl group in (2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol provides unique reactivity and potential for further functionalization.
- The long heptadecenyl chain contributes to its hydrophobic properties, making it suitable for applications in surfactants and lubricants.
This detailed article provides a comprehensive overview of (2-(Heptadec-2-en-1-yl)-4-methyl-4,5-dihydrooxazol-4-yl)methanol, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1323-47-3 |
---|---|
Molecular Formula |
C22H41NO2 |
Molecular Weight |
351.6 g/mol |
IUPAC Name |
[2-[(E)-heptadec-2-enyl]-4-methyl-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C22H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-23-22(2,19-24)20-25-21/h16-17,24H,3-15,18-20H2,1-2H3/b17-16+ |
InChI Key |
IMDOZEUBLKJMFF-WUKNDPDISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/CC1=NC(CO1)(C)CO |
Canonical SMILES |
CCCCCCCCCCCCCCC=CCC1=NC(CO1)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.